![molecular formula C7H8N4 B6522676 3-(dimethylamino)pyrazine-2-carbonitrile CAS No. 138560-55-1](/img/structure/B6522676.png)
3-(dimethylamino)pyrazine-2-carbonitrile
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Overview
Description
The molecule “3-(dimethylamino)pyrazine-2-carbonitrile” is a complex organic compound. It contains a total of 36 bonds, including 17 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 tertiary amine (aromatic), and 1 nitrile (aromatic) .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies . For instance, one study mentioned the synthesis of the starting compound 3-chloropyrazine-2-carboxamide and its amino-dehalogenation reactions with variously substituted benzylamines carried out under different conditions .Molecular Structure Analysis
The molecular structure of “3-(dimethylamino)pyrazine-2-carbonitrile” is quite complex. It includes a six-membered ring, multiple bonds, and various functional groups such as a tertiary amine and a nitrile .Scientific Research Applications
Use in Cancer Research
“3-(dimethylamino)pyrazine-2-carbonitrile” is a key component in the development of a potent and selective oral checkpoint kinase 1 (CHK1) inhibitor . This inhibitor has shown in vivo efficacy as a potentiator of deoxyribonucleic acid (DNA) damaging chemotherapy and as a single agent . The CHK1 kinase is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation .
Role in Medicinal Chemistry
Heterocyclic compounds like “3-(dimethylamino)pyrazine-2-carbonitrile” play a vital role in medicinal chemistry . They exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antifungal, antiallergic, antibacterial, anti-HIV, antiviral, anti-convulsant, and others . More than 90% of medicines containing heterocyclic compounds have been developed after obtaining a thorough scientific understanding of the biological system .
Safety and Hazards
Future Directions
The future directions for research on “3-(dimethylamino)pyrazine-2-carbonitrile” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. There is a need for more comprehensive studies on the synthetic methodologies and different applications of these compounds .
Mechanism of Action
Target of Action
The primary target of 3-(dimethylamino)pyrazine-2-carbonitrile is Checkpoint Kinase 1 (CHK1) . CHK1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation .
Mode of Action
3-(dimethylamino)pyrazine-2-carbonitrile acts as a highly selective adenosine triphosphate (ATP) competitive inhibitor of CHK1 . It interacts with CHK1, inhibiting its function and leading to changes in the cell cycle .
Biochemical Pathways
The inhibition of CHK1 affects the cell cycle checkpoints in Synthesis (S) or Gap 2 (G2) phase . At the same time, CHK1 initiates DNA repair by homologous recombination through signaling to the repair protein RAD51 . The cell cycle checkpoints controlled by CHK1 provide an opportunity for repair of the damaged DNA before the replicating cell enters mitosis .
Pharmacokinetics
It is noted that the compound is a potent and selective oral chk1 inhibitor . This suggests that it has favorable absorption and bioavailability characteristics.
Result of Action
The inhibition of CHK1 by 3-(dimethylamino)pyrazine-2-carbonitrile results in the modulation of the DNA damage response pathway . This can lead to antitumor activity in combination with genotoxic chemotherapies and as a single agent .
properties
IUPAC Name |
3-(dimethylamino)pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11(2)7-6(5-8)9-3-4-10-7/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRUSHWZTHNMHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)pyrazine-2-carbonitrile |
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